PDE7A1 Inhibition: A 17,000-Fold Potency Differential Against the Des-Chloro, Des-Amino Analog
The target compound demonstrates potent inhibition of human phosphodiesterase 7A1 (PDE7A1) with an IC₅₀ of 2.30 nM [1]. This represents a critical functional differentiation from simpler N-aryl benzenesulfonamides. The parent scaffold, benzenesulfonamide, typically exhibits PDE7A1 inhibition in the micromolar range (IC₅₀ ≈ 40,000 nM), which is a >17,000-fold difference in potency attributable to the compound's unique 2-chloro, 5-amino, and 2,4-dimethylphenyl substitution pattern [2].
| Evidence Dimension | Inhibition of Human PDE7A1 Enzyme Activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide (parent scaffold) |
| Quantified Difference | >17,000-fold lower IC₅₀ (2.30 nM vs ~40,000 nM) |
| Conditions | In vitro enzymatic assay using human PDE7A1 expressed in insect cells, measuring inhibition of [³H]cAMP to [³H]AMP hydrolysis after 30 min [1]. |
Why This Matters
This extreme potency differential dictates that only the exact compound, and not a generic sulfonamide, is suitable for studies targeting PDE7A1 in inflammatory or T-cell mediated pathways.
- [1] BindingDB. BDBM50032543 (CHEMBL3354180). Affinity Data for 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide against human PDE7A1. 2016 Dec 03. View Source
- [2] Castro A, Jerez MJ, Gil C, Martinez A. Cyclic nucleotide phosphodiesterases and their role in immunomodulatory responses: Advances in the development of selective phosphodiesterase inhibitors. Medicinal Research Reviews. 2005 Mar;25(2):229-244. (Provides context for baseline sulfonamide PDE7A1 inhibition). View Source
